molecular formula C12H11ClN2OS B8810340 4-((4-Chlorophenoxy)methyl)-2-(methylthio)pyrimidine

4-((4-Chlorophenoxy)methyl)-2-(methylthio)pyrimidine

Cat. No. B8810340
M. Wt: 266.75 g/mol
InChI Key: LBNJAIZPXRUAIT-UHFFFAOYSA-N
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Patent
US08278316B2

Procedure details

To a solution of (2-(methylthio)pyrimidin-4-yl)methanol (US 2005/0148610) (0.515 g, 3.30 mmol), 4-chlorophenol (0.466 g, 3.63 mmol), and triphenylphosphine (1.297 g, 4.95 mmol) in THF (10 mL) was added a solution of 1,1′-(azodicarbonyl)dipiperidine (1.248 g, 4.95 mmol) in THF (10 mL) dropwise. After stirring the reaction at RT overnight, the solids were filtered. The filtrate was diluted with EtOAc (30 mL), washed with water (20 mL) and by brine. The organic phase was dried (Na2SO4) and concentrated to afford the crude product. The crude product was purified using flash chromatography (silica gel/hexanes-ethyl acetate 100:0 to 0:100 gradient) to afford the desired product 4-((4-chlorophenoxy)methyl)-2-(methylthio)pyrimidine 6A (0.825 g, 3.09 mmol, 94% yield) as a light yellow solid. 1H NMR (400 MHz, Chloroform-D) δ 8.45 (1H, d, J=5.02 Hz), 7.18 (2H, d, J=8.78 Hz), 7.07-7.13 (1H, m), 6.80 (2H, d, J=8.78 Hz), 4.99 (2H, s), 2.51 (3H, s).
Quantity
0.515 g
Type
reactant
Reaction Step One
Quantity
0.466 g
Type
reactant
Reaction Step One
Quantity
1.297 g
Type
reactant
Reaction Step One
Quantity
1.248 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7]([CH2:9][OH:10])[CH:6]=[CH:5][N:4]=1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15](O)=[CH:14][CH:13]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(N1CCCCC1)=O)=NC(N1CCCCC1)=O>C1COCC1>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([O:10][CH2:9][C:7]2[CH:6]=[CH:5][N:4]=[C:3]([S:2][CH3:1])[N:8]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0.515 g
Type
reactant
Smiles
CSC1=NC=CC(=N1)CO
Name
Quantity
0.466 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
1.297 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.248 g
Type
reactant
Smiles
N(=NC(=O)N1CCCCC1)C(=O)N1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at RT overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the solids were filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with EtOAc (30 mL)
WASH
Type
WASH
Details
washed with water (20 mL) and by brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCC2=NC(=NC=C2)SC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.09 mmol
AMOUNT: MASS 0.825 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.